molecular formula C14H11NO4 B6056422 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one

Cat. No. B6056422
M. Wt: 257.24 g/mol
InChI Key: FMJPRWQRQXNPDM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one, also known as HMAP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMAP is a pyranone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. The compound has been shown to scavenge reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. Additionally, 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways and cellular processes.

Advantages and Limitations for Lab Experiments

4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-characterized properties. However, there are also some limitations to using 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one in lab experiments, including its potential toxicity and limited solubility in water. It is important to carefully consider these factors when designing experiments involving 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one.

Future Directions

There are several potential future directions for research involving 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one. One area of interest is the development of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one and its potential interactions with other compounds and signaling pathways. Finally, there is a need for more research on the safety and toxicity of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one can be achieved through a multi-step process that involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form a pyridine-3-ylidene derivative. This intermediate can then be reacted with a methyl ketone and a phenol to form the final product, 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one. The synthesis of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.

Scientific Research Applications

4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been studied extensively for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-7-12(17)13(14(18)19-9)11(16)5-4-10-3-2-6-15-8-10/h2-8,17H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJPRWQRQXNPDM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one

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